Cas no 2085307-52-2 (6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)

6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester derivative of a fluorinated pyridine scaffold, commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane moiety enhances handling and storage, while the fluorine substitution and methylamino group provide versatility for further functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural features facilitate the synthesis of complex heterocyclic systems. The high purity and well-defined reactivity profile make it a reliable building block for constructing bioactive molecules, particularly in medicinal chemistry applications targeting selective modifications. Its compatibility with aqueous and aerobic conditions further enhances its utility in diverse synthetic workflows.
6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine structure
2085307-52-2 structure
Product Name:6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
CAS No:2085307-52-2
MF:C12H18BFN2O2
MW:252.092926502228
CID:5463505
Update Time:2025-06-15

6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • Z2050058267
    • 6-fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • 2-Pyridinamine, 6-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • Inchi: 1S/C12H18BFN2O2/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(15-5)16-10(8)14/h6-7H,1-5H3,(H,15,16)
    • InChI Key: NTVHXBIGPIVZBW-UHFFFAOYSA-N
    • SMILES: FC1C(B2OC(C)(C)C(C)(C)O2)=CC=C(NC)N=1

Computed Properties

  • Exact Mass: 252.1445361 g/mol
  • Monoisotopic Mass: 252.1445361 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 252.10
  • Topological Polar Surface Area: 43.4

6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7503683-0.05g
6-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2085307-52-2 95.0%
0.05g
$249.0 2025-03-10
Enamine
EN300-7503683-0.1g
6-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2085307-52-2 95.0%
0.1g
$372.0 2025-03-10
Enamine
EN300-7503683-0.25g
6-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2085307-52-2 95.0%
0.25g
$530.0 2025-03-10
Enamine
EN300-7503683-0.5g
6-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2085307-52-2 95.0%
0.5g
$835.0 2025-03-10
Enamine
EN300-7503683-1.0g
6-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2085307-52-2 95.0%
1.0g
$1070.0 2025-03-10
Enamine
EN300-7503683-2.5g
6-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2085307-52-2 95.0%
2.5g
$2100.0 2025-03-10
Enamine
EN300-7503683-5.0g
6-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2085307-52-2 95.0%
5.0g
$3105.0 2025-03-10
Enamine
EN300-7503683-10.0g
6-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2085307-52-2 95.0%
10.0g
$4606.0 2025-03-10
1PlusChem
1P028TM1-50mg
6-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2085307-52-2 95%
50mg
$359.00 2023-12-19
1PlusChem
1P028TM1-100mg
6-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
2085307-52-2 95%
100mg
$522.00 2023-12-19

Additional information on 6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Introduction to 6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 2085307-52-2)

6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 2085307-52-2) is a versatile compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of boronic esters and is characterized by its unique structural features, which include a fluorinated pyridine ring and a boron-containing functional group. These properties make it an attractive candidate for various applications in pharmaceutical research.

The fluorine atom in the pyridine ring imparts significant electronic and steric effects, which can influence the compound's biological activity and pharmacokinetic properties. The boronic ester moiety, on the other hand, is a valuable functional group for bioconjugation and cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules.

Recent studies have highlighted the potential of 6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a potent inhibitor of specific enzymes involved in cancer progression. The unique combination of the fluorinated pyridine and boronic ester functionalities allows for fine-tuning of the compound's binding affinity and selectivity.

In addition to its potential as an enzyme inhibitor, 6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has also shown promise in the field of chemical biology. Researchers have utilized this compound to probe cellular pathways and understand the mechanisms underlying various diseases. The ability to introduce this molecule into cells and observe its effects provides valuable insights into biological processes that are difficult to study using other methods.

The synthetic accessibility of 6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is another factor contributing to its widespread use in research. The compound can be synthesized through well-established protocols involving palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and can be performed under mild conditions, making them suitable for large-scale production.

Beyond its direct applications in drug discovery and chemical biology, 6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine serves as a building block for more complex molecules. Its reactivity with various functional groups allows chemists to create a diverse array of derivatives with tailored properties. This versatility has led to its use in the development of prodrugs and targeted drug delivery systems.

In conclusion, 6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-am ine (CAS No. 2085307-52-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and synthetic accessibility make it an invaluable tool for scientists working in medicinal chemistry and related fields. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological systems and developing new therapeutic strategies.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd